4-Benzylcyclohexanone
Overview
Description
4-Benzylcyclohexanone is an organic compound with the molecular formula C13H16O and a molecular weight of 188.26 g/mol It is a derivative of cyclohexanone, where a benzyl group is attached to the fourth carbon of the cyclohexane ring
Mechanism of Action
Target of Action
It’s structurally related to cyclohexanone , which is known to interact with Pentaerythritol tetranitrate reductase in Enterobacter cloacae
Mode of Action
Cyclohexanone, for instance, is known to act as an agonist or antagonist at its target sites
Biochemical Pathways
Biochemical pathways are complex networks of chemical reactions that occur within a cell and are crucial for maintaining cellular function . They involve various interactions between proteins, enzymes, and other molecules. The impact of 4-Benzylcyclohexanone on these pathways is currently unknown and warrants further investigation.
Pharmacokinetics
Pharmacokinetics describes how a drug moves into, through, and out of the body, and these properties significantly impact a drug’s bioavailability
Action Environment
The action environment refers to the conditions under which a compound exerts its effects. This includes factors such as pH, temperature, and the presence of other molecules, which can influence a compound’s action, efficacy, and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzylcyclohexanone can be synthesized through several methods. One common method involves the reaction of 1,4-cyclohexanedione mono(2,2-dimethyltrimethylene ketal) with benzylmagnesium bromide . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Benzylcyclohexanone undergoes various chemical reactions typical of ketones and benzyl-substituted compounds. These include:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield 4-benzylcyclohexanol or other reduced forms.
Substitution: The benzyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: 4-Benzylcyclohexanoic acid.
Reduction: 4-Benzylcyclohexanol.
Substitution: Various substituted benzylcyclohexanones depending on the substituent introduced.
Scientific Research Applications
4-Benzylcyclohexanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various synthetic pathways.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.
Comparison with Similar Compounds
Cyclohexanone: A simpler ketone without the benzyl group.
2-Benzylcyclohexanone: Similar structure but with the benzyl group attached to the second carbon.
4-tert-Butylcyclohexanone: Another substituted cyclohexanone with a tert-butyl group at the fourth position.
Uniqueness: 4-Benzylcyclohexanone is unique due to the specific positioning of the benzyl group, which influences its chemical reactivity and potential applications. The presence of the benzyl group at the fourth position provides distinct steric and electronic effects compared to other substituted cyclohexanones.
Properties
IUPAC Name |
4-benzylcyclohexan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEOFISCGXWYKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.